molecular formula C4H4N4S B8358959 2-Amino-5-cyanomethyl-1,3,4-thiadiazole

2-Amino-5-cyanomethyl-1,3,4-thiadiazole

Cat. No. B8358959
M. Wt: 140.17 g/mol
InChI Key: IITLEFYTGACQHV-UHFFFAOYSA-N
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Patent
US04528368

Procedure details

A mixture of 2-amino-5-mercapto-1,3,4-thiadiazole (66.5 g, 0.50 mol.), and ethanol (500 ml) is heated to reflux and chloroacetonitrile (41.1 g, 0.55 mol.) is added dropwise at reflux. Heating is continued for four hours and then about 400 ml of distillate is removed using a Dean-Stark trap. The clear solution is cooled to about 75° C. and water (150 ml) is added, allowing the temperature to drop to about 50° C. After adjusting the pH to about seven by adding slowly a solution of Na2CO3, the mixture is cooled to room temperature and the gray product is collected by filtration and washed with water. The moist filter cake is recrystallized from 300 ml of ethanol to yield the desired product which melts at 163°-164° C.
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4](S)=[N:5][N:6]=1.Cl[CH2:9][C:10]#[N:11]>C(O)C>[NH2:1][C:2]1[S:3][C:4]([CH2:9][C:10]#[N:11])=[N:5][N:6]=1

Inputs

Step One
Name
Quantity
66.5 g
Type
reactant
Smiles
NC=1SC(=NN1)S
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
41.1 g
Type
reactant
Smiles
ClCC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
about 400 ml of distillate is removed
ADDITION
Type
ADDITION
Details
water (150 ml) is added
CUSTOM
Type
CUSTOM
Details
to drop to about 50° C
ADDITION
Type
ADDITION
Details
by adding slowly a solution of Na2CO3
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the gray product is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The moist filter cake is recrystallized from 300 ml of ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1SC(=NN1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.